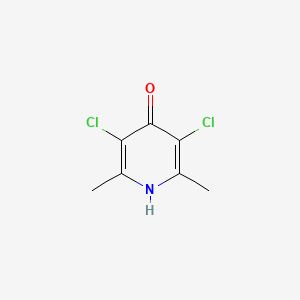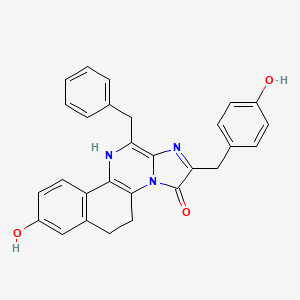
Coelenterazine e
Overview
Description
Coelenterazine e, also known as e-Coelenterazine or Coelenterazine-E (e-CTZ), is a synthetic analogue of native Coelenterazine . It has an additional ethyl group, forming an additional ring system . It is known that Renilla muelleri Luciferase shows an increase of 750% in initial intensity and 137% in total light using e-Coelenterazine compared to native Coelenterazine .
Molecular Structure Analysis
The molecular structure of this compound involves local excitations involving the pyrazine ring . Theoretical calculations indicate that the observed excited state transitions result from these local excitations .
Chemical Reactions Analysis
This compound, like its native form, is capable of both chemiluminescence (when triggered by reactive oxygen species or in aprotic solvents) and bioluminescence (when in the presence of photoproteins or luciferase enzymes) .
Physical And Chemical Properties Analysis
This compound shows similar emission spectra in aqueous solution, but with different fluorescence quantum yields . A blue shift in emission in other solvents is also verified . The fluorescence quantum yield of the brominated analog is particularly sensitive to changes in solvent, which indicates that this compound has potential use as a microenvironment fluorescence probe .
Scientific Research Applications
Biosynthesis and Marine Organisms
- Biosynthesis in Marine Organisms : Coelenterazine is biosynthesized from free L-amino acids in marine organisms like the deep-sea copepod Metridia pacifica. This process involves l-tyrosine and l-phenylalanine (Oba et al., 2009).
Bioluminescence Applications
- Bioluminescence in Marine Species : Coelenterazine is widely distributed among marine organisms and plays a crucial role in various bioluminescence reactions. Its role in bioluminescence is significant across multiple phyla (Campbell & Herring, 1990).
Medical and Biological Research
- Antioxidative Properties : Coelenterazine and its derivatives exhibit notable antioxidative properties, offering therapeutic potential. They are effective against oxidative stress in various cellular models, including keratinocyte, hepatocyte, and neuronal cells (Dubuisson et al., 2005).
- Cancer Research : Coelenterazine has been used for imaging superoxide anion in cancer cells and in vivo tumor detection in mice, indicating its potential in cancer research (Bronsart et al., 2016).
Chemical and Physical Properties
- Chemiluminescence in Aqueous Solutions : Research on Coelenterazine’s chemiluminescence in aqueous solution has been conducted to understand its light-emission properties and potential applications in various fields (Lourenço et al., 2018).
Synthesis and Stability
- **Synthesis for In VivoApplications**: Large-scale synthesis methods for coelenterazine have been developed, facilitating its use in bioluminescence imaging and potentially in photodynamic therapy for deep-seated tumors. This synthesis involves cost-effective materials and catalysts (Shrestha et al., 2014).
Luminescence and Imaging
- Calcium Dynamics in Plants : Semi-synthetic recombinant aequorins, reconstituted with coelenterazine analogues like e-coelenterazine, have been used to image changes in calcium dynamics in living plants. This application highlights the versatility of coelenterazine analogues in different biological contexts (Knight et al., 1993).
Coelenterazine in Luminescence Reactions
- Efficiency in Luminescence Reactions : The efficiency of coelenterazine in luminescence reactions and its stability when bound to specific proteins have been studied, providing insights into its potential applications in imaging and assays (Stepanyuk et al., 2010).
Mechanism of Action
Target of Action
Coelenterazine e, a derivative of coelenterazine, is primarily targeted towards various luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin . These enzymes catalyze the oxidation of this compound, a reaction that is essential for the bioluminescence observed in many marine organisms .
Mode of Action
The mode of action of this compound involves its interaction with these luciferases. The luciferases catalyze the oxidation of this compound, resulting in the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This chemiluminescent reaction is what gives rise to the bioluminescent properties of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bioluminescence pathway. The oxidation of this compound by luciferases leads to the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This process is a key part of the bioluminescence observed in many marine organisms .
Pharmacokinetics
It is known that this compound can react with oxygen to produce light, a property that is utilized in many chemiluminescent and bioluminescent applications .
Result of Action
The primary result of the action of this compound is the production of light. This is achieved through the oxidation of this compound by luciferases, leading to the production of an excited state intermediate . This intermediate then emits light as it returns to the ground state . This light emission is a key part of the bioluminescence observed in many marine organisms .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of oxygen is essential for the oxidation of this compound and the subsequent production of light . Additionally, the presence of luciferases is required for the oxidation of this compound . The action of this compound is also influenced by the specific environment of marine organisms, where it is primarily found .
Safety and Hazards
Future Directions
The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases but also promote interrelated therapy development .
Biochemical Analysis
Biochemical Properties
Coelenterazine e plays a crucial role in biochemical reactions, particularly in bioluminescence assays. It serves as a substrate for various luciferases, including Renilla reniformis luciferase and Gaussia luciferase. These enzymes catalyze the oxidation of this compound, resulting in the emission of light. The interaction between this compound and these luciferases is highly specific, with the ethyl group enhancing the binding affinity and luminescent output .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is commonly used in live-cell imaging to monitor intracellular calcium levels, as it can penetrate cell membranes and emit light upon reacting with calcium ions. This property makes this compound a valuable tool for studying cellular responses to stimuli and understanding the dynamics of calcium signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with luciferases and photoproteins. Upon binding, the luciferase catalyzes the oxidation of this compound, leading to the formation of an excited state intermediate. This intermediate then decays to the ground state, emitting light in the process. The additional ethyl group in this compound enhances its binding affinity and stability, resulting in a more efficient luminescent reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored under appropriate conditions, such as in a lyophilized form and protected from light. It can degrade over time, leading to a decrease in luminescent intensity. Long-term studies have shown that this compound maintains its luminescent properties for extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively penetrates tissues and emits light, allowing for non-invasive imaging of biological processes. At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. It is essential to optimize the dosage to achieve the desired luminescent output while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to bioluminescence. It interacts with enzymes such as luciferases and photoproteins, which catalyze its oxidation and subsequent light emission. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors. Understanding these pathways is crucial for optimizing the use of this compound in biochemical assays .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and localize in specific cellular compartments. Transporters and binding proteins may facilitate its movement and accumulation in target areas. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells is essential for its role in monitoring intracellular processes and studying cellular dynamics .
properties
IUPAC Name |
16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAVVZKPQNLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564439 | |
| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114496-02-5 | |
| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








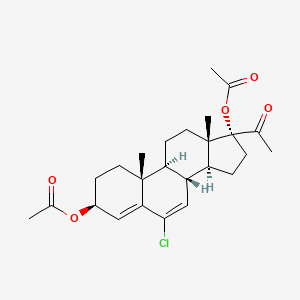
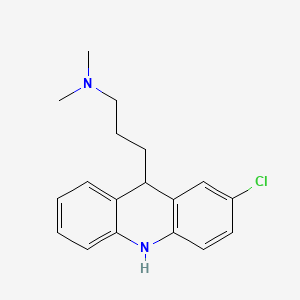
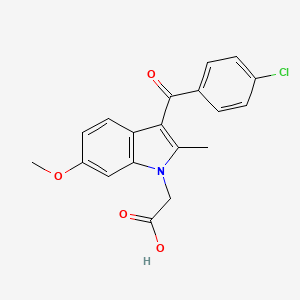

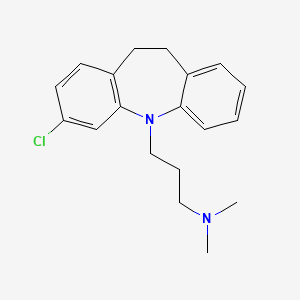
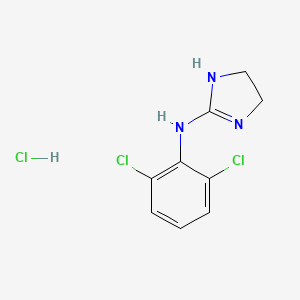

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
